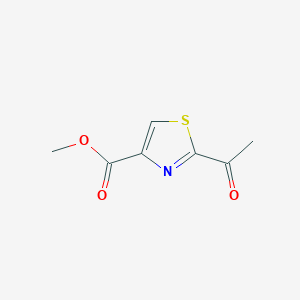

Cyclo(-Pro-Thr)

説明

Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . They are non-polar, hydrophobic, and usually less dense than water .

Synthesis Analysis

Cycloadditions are synthetically useful reactions that provide access to 4-, 5-, and 6-membered rings with excellent stereocontrol . A collection of systematically substituted 3-cyclo-butylcarbamoyl hydantoins was synthesized by a regioselective multicomponent domino process followed by easy coupling reactions .Molecular Structure Analysis

The actual shape of the carbon ring in cycloalkanes distorts from the traditional geometric shapes to reduce steric hindrance and ring strain to lower the overall potential energy of the molecule . For monosubstituted cycloalkanes, the axial or equatorial orientation of the substituent influences the overall potential energy of the conformation .Chemical Reactions Analysis

For some cycloalkanes to form, the angle between bonds must deviate from the ideal angle, an effect known as angle strain . Additionally, some hydrogen atoms may come into closer proximity with each other than is desirable, an effect called torsional strain .Physical And Chemical Properties Analysis

The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .科学的研究の応用

1. Potent Biological Properties and Insulin Release Inhibition

Cyclo(-Pro-Thr) analogs demonstrate potent biological properties, particularly in the context of somatostatin analogs. For instance, cyclo (Pro-Phe-D-Trp-Lys-Thr-Phe) has been shown to inhibit insulin, glucagon, and growth hormone release. Its high potency and stability in the blood and gastrointestinal tract make it a candidate for clinical evaluation in diabetes treatment (Veber et al., 1984).

2. Structural Stability and Immunomodulatory Effects

The cyclic structure of peptides like cyclo(-Gly-Pro-Thr-Gln-Tyr-Pro-Pro-Tyr-Tyr-Thr-Pro-Ala-) contributes to their stability and biological activity. Cycloleonurinin, for example, displays an immunosuppressive effect on human peripheral blood lymphocytes (Morita et al., 1997).

3. Antisecretory Properties in Gastrointestinal Tract

Cyclo(-Pro-Thr) derivatives exhibit significant antisecretory effects. They are effective in reducing short-circuit current in rat colonic mucosa, indicating their potential in treating gastrointestinal disorders (Ferrar et al., 1990).

Safety and Hazards

特性

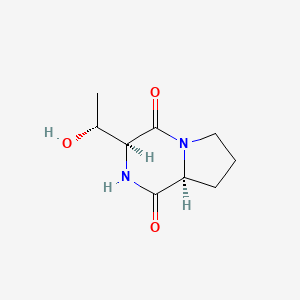

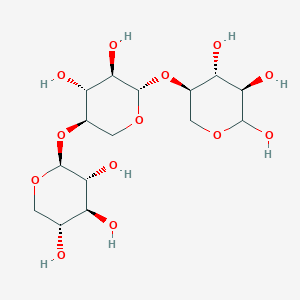

IUPAC Name |

(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLWFFBGMBRBMC-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CCCC2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)